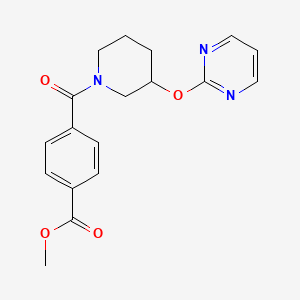

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate

CAS No.: 2034620-75-0

Cat. No.: VC7645524

Molecular Formula: C18H19N3O4

Molecular Weight: 341.367

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034620-75-0 |

|---|---|

| Molecular Formula | C18H19N3O4 |

| Molecular Weight | 341.367 |

| IUPAC Name | methyl 4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate |

| Standard InChI | InChI=1S/C18H19N3O4/c1-24-17(23)14-7-5-13(6-8-14)16(22)21-11-2-4-15(12-21)25-18-19-9-3-10-20-18/h3,5-10,15H,2,4,11-12H2,1H3 |

| Standard InChI Key | PFENGTATBDPJLV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |

Introduction

Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that integrates multiple functional groups, including a piperidine ring, a pyrimidine moiety, and a benzoate ester. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the diverse functional groups present in its structure.

Synthesis

The synthesis of Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate typically involves several steps, including the formation of the piperidine-1-carbonyl group and its attachment to the benzoate moiety. The pyrimidin-2-yloxy substituent is introduced through a suitable coupling reaction.

-

Preparation of Piperidine-1-carbonyl Group: This involves reacting piperidine with an appropriate acyl chloride or anhydride.

-

Attachment to Benzoate Moiety: The piperidine-1-carbonyl group is then attached to a benzoate derivative.

-

Introduction of Pyrimidin-2-yloxy Substituent: This step involves a coupling reaction between the piperidine derivative and a pyrimidine-2-ol compound.

Biological Activities

Compounds with similar structures to Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate have shown potential in medicinal chemistry, particularly in areas such as enzyme inhibition and receptor modulation. The presence of the pyrimidine and piperidine rings can contribute to interactions with biological targets, such as proteins or nucleic acids.

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways. |

| Receptor Modulation | Ability to interact with receptors, influencing cellular signaling pathways. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume